2-Chloro-thieno[3,2-d]pyrimidine-7-carbonyl chloride
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Overview
Description
2-Chloro-thieno[3,2-d]pyrimidine-7-carbonyl chloride is a chemical compound belonging to the class of thieno[3,2-d]pyrimidines. This compound features a thiophene ring fused to a pyrimidine ring, with a chlorine atom at the 2-position and a carbonyl chloride group at the 7-position. It is a versatile intermediate used in various chemical syntheses and research applications.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of this compound typically begins with thiophene-2-carboxamide as the starting material.
Reaction Steps: The thiophene-2-carboxamide undergoes cyclization with formic acid to form thieno[3,2-d]pyrimidin-4-one. Subsequent chlorination and oxidation steps yield the final product.
Industrial Production Methods: On an industrial scale, the compound is synthesized using optimized reaction conditions to ensure high yield and purity. This involves controlling temperature, pressure, and reaction time to achieve the desired product.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form various derivatives.
Reduction: Reduction reactions can be employed to modify the compound's functional groups.
Substitution: Substitution reactions at the chlorine or carbonyl chloride positions are common.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are used.
Substitution: Various nucleophiles can be used for substitution reactions, such as amines or alcohols.
Major Products Formed:
Oxidation Products: Derivatives with increased oxidation states.
Reduction Products: Reduced forms of the compound.
Substitution Products: Substituted derivatives with different functional groups.
Scientific Research Applications
2-Chloro-thieno[3,2-d]pyrimidine-7-carbonyl chloride is used in various scientific research fields:
Chemistry: It serves as an intermediate in the synthesis of more complex molecules.
Biology: The compound is used in the study of biological systems and pathways.
Industry: It is used in the production of materials and chemicals.
Mechanism of Action
The mechanism by which 2-Chloro-thieno[3,2-d]pyrimidine-7-carbonyl chloride exerts its effects involves its interaction with molecular targets and pathways. The compound can bind to specific receptors or enzymes, leading to biological responses. The exact mechanism depends on the specific application and the molecular targets involved.
Comparison with Similar Compounds
2-Chloro-thieno[3,4-b]pyridine-7-carboxylic acid
2-Chloro-7H-pyrrolo[2,3-d]pyrimidine
2-Chloro-7-cyclopentyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid
Uniqueness: 2-Chloro-thieno[3,2-d]pyrimidine-7-carbonyl chloride is unique due to its specific structural features, which allow it to participate in a wide range of chemical reactions and applications. Its versatility and reactivity make it a valuable compound in scientific research and industrial processes.
Properties
Molecular Formula |
C7H2Cl2N2OS |
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Molecular Weight |
233.07 g/mol |
IUPAC Name |
2-chlorothieno[3,2-d]pyrimidine-7-carbonyl chloride |
InChI |
InChI=1S/C7H2Cl2N2OS/c8-6(12)3-2-13-4-1-10-7(9)11-5(3)4/h1-2H |
InChI Key |
QORCAAAGRFZWHS-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2C(=NC(=N1)Cl)C(=CS2)C(=O)Cl |
Origin of Product |
United States |
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